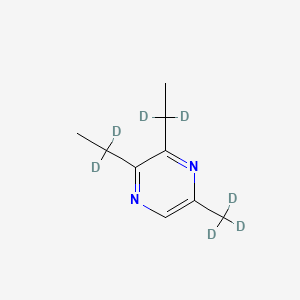

2,3-Diethyl-5-methylpyrazine-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

157.26 g/mol |

IUPAC Name |

2,3-bis(1,1-dideuterioethyl)-5-(trideuteriomethyl)pyrazine |

InChI |

InChI=1S/C9H14N2/c1-4-8-9(5-2)11-7(3)6-10-8/h6H,4-5H2,1-3H3/i3D3,4D2,5D2 |

InChI Key |

PSINWXIDJYEXLO-AWIXXCAMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN=C(C(=N1)C([2H])([2H])C)C([2H])([2H])C |

Canonical SMILES |

CCC1=NC=C(N=C1CC)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 2,3-Diethyl-5-methylpyrazine-d7 in Advanced Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of 2,3-Diethyl-5-methylpyrazine-d7 in research, primarily focusing on its critical role as an internal standard in Stable Isotope Dilution Analysis (SIDA). This deuterated compound has become an invaluable tool for the accurate quantification of its non-deuterated counterpart, a significant flavor and aroma component in various food products and a potential biomarker.

Introduction to 2,3-Diethyl-5-methylpyrazine and its Deuterated Analog

2,3-Diethyl-5-methylpyrazine is a naturally occurring heterocyclic aromatic compound that contributes to the desirable roasted, nutty, and earthy aromas of many cooked foods, including coffee, roasted peanuts, and baked goods. Its presence and concentration are crucial indicators of flavor quality.

To accurately quantify this volatile compound in complex matrices, researchers rely on its deuterated analog, this compound. In this stable isotope-labeled standard, seven hydrogen atoms have been replaced with deuterium. This subtle change in mass does not significantly alter its chemical and physical properties, making it an ideal internal standard for mass spectrometry-based analytical techniques. The use of such standards is a cornerstone of SIDA, a powerful method for achieving high precision and accuracy in quantitative analysis.[1]

Core Application: Internal Standard in Stable Isotope Dilution Analysis (SIDA)

The primary application of this compound is as an internal standard in SIDA, most commonly coupled with Gas Chromatography-Mass Spectrometry (GC-MS). SIDA is the gold standard for the quantification of trace-level compounds in complex samples.

The principle of SIDA involves adding a known amount of the isotopically labeled standard (this compound) to the sample at the earliest stage of analysis. Because the deuterated standard is chemically identical to the native analyte, it experiences the same losses during sample preparation, extraction, and chromatographic separation. By measuring the ratio of the mass spectrometric response of the native analyte to that of the deuterated internal standard, a highly accurate and precise quantification can be achieved, effectively correcting for any analytical variability.

Experimental Workflow and Protocols

The following sections detail the typical experimental workflow and protocols for the quantification of 2,3-Diethyl-5-methylpyrazine in food matrices using this compound as an internal standard.

General Experimental Workflow

The overall process for using this compound in a quantitative analysis is outlined below.

Detailed Experimental Protocol: Quantification in Roasted Peanuts

This protocol provides a detailed methodology for the quantification of 2,3-Diethyl-5-methylpyrazine in roasted peanuts using this compound as an internal standard, adapted from established methods for pyrazine (B50134) analysis.

3.2.1. Materials and Reagents

-

Roasted Peanut Sample

-

2,3-Diethyl-5-methylpyrazine (analytical standard)

-

This compound (internal standard)

-

Dichloromethane (B109758) (DCM), HPLC grade

-

Anhydrous Sodium Sulfate

-

Helium (carrier gas), 99.999% purity

3.2.2. Sample Preparation and Extraction

-

Homogenization: Freeze a representative 50 g sample of roasted peanuts with liquid nitrogen and grind to a fine powder using a cryogenic mill.

-

Internal Standard Spiking: Accurately weigh 10 g of the homogenized peanut powder into a 50 mL centrifuge tube. Spike the sample with a known amount (e.g., 100 µL of a 1 µg/mL solution in DCM) of this compound.

-

Extraction: Add 20 mL of dichloromethane to the tube. Vortex vigorously for 2 minutes and then sonicate for 15 minutes in a cooled ultrasonic bath.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C.

-

Solvent Collection: Carefully transfer the dichloromethane supernatant to a clean flask.

-

Re-extraction: Repeat the extraction process (steps 3-5) twice more with 20 mL of fresh dichloromethane each time.

-

Drying and Concentration: Combine the dichloromethane extracts and dry over anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3.2.3. GC-MS Analysis

The concentrated extract is then analyzed by GC-MS. The following are typical instrument parameters.

| Parameter | Specification |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Program | Initial temperature 40°C (hold for 2 min), ramp at 5°C/min to 180°C, then at 10°C/min to 250°C (hold for 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Transfer Line Temp. | 280°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions Monitored | |

| 2,3-Diethyl-5-methylpyrazine | m/z 150 (quantifier), 135, 122 (qualifiers) |

| This compound | m/z 157 (quantifier), 142, 129 (qualifiers) |

3.2.4. Calibration and Quantification

Prepare a series of calibration standards containing known concentrations of 2,3-Diethyl-5-methylpyrazine and a fixed concentration of this compound. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte to generate a calibration curve. The concentration of 2,3-Diethyl-5-methylpyrazine in the sample can then be determined from this curve.

Synthesis of this compound

The synthesis of deuterated alkylpyrazines, including 2,3-diethyl-5-[2H3]-methylpyrazine, has been described in the literature. A common approach involves the nucleophilic addition of a deuterated Grignard reagent to a suitable chloropyrazine precursor.

Quantitative Data and Method Performance

| Parameter | Typical Expected Values |

| Linearity (R²) | > 0.995 |

| Recovery | 90 - 110% |

| Limit of Detection (LOD) | Low ng/g to pg/g range |

| Limit of Quantification (LOQ) | Low to mid ng/g range |

| Precision (RSD%) | < 15% |

Conclusion

This compound is an essential tool for researchers in food science, flavor chemistry, and analytical chemistry. Its use as an internal standard in Stable Isotope Dilution Analysis enables the highly accurate and precise quantification of its non-deuterated analog, a key aroma compound. This technical guide provides a comprehensive overview of its application, including a detailed experimental protocol and a summary of the expected method performance, to support its effective implementation in the laboratory. The continued use and development of methods employing such stable isotope-labeled standards will undoubtedly advance our understanding of food chemistry and quality.

References

Physical and chemical properties of 2,3-Diethyl-5-methylpyrazine-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diethyl-5-methylpyrazine (B150936) is a heterocyclic aromatic compound that contributes to the nutty and roasted aromas of various foods, including coffee and roasted nuts. Its deuterated analog, 2,3-Diethyl-5-methylpyrazine-d7, serves as a crucial tool in analytical chemistry, primarily as a stable isotope-labeled internal standard for the precise quantification of its non-deuterated counterpart in complex matrices. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 2,3-Diethyl-5-methylpyrazine

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄N₂ | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 0.949 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.498 | [1] |

| Flash Point | 80 °C (176 °F) - closed cup | [1] |

| Vapor Pressure | 0.515 mmHg at 25 °C (estimated) | [3] |

| Solubility | Soluble in organic solvents | |

| Aroma | Nutty, roasted, vegetable |

Table 2: Predicted Properties of this compound

| Property | Value | Notes |

| Molecular Formula | C₉H₇D₇N₂ | [4] |

| Molecular Weight | 157.26 g/mol | Calculated based on the replacement of 7 hydrogen atoms with deuterium (B1214612). |

| Appearance | Expected to be a colorless to pale yellow liquid | Based on the non-deuterated form. |

| Density | Expected to be slightly higher than the non-deuterated form | Due to the higher mass of deuterium. |

| Boiling Point | Expected to be very similar to the non-deuterated form | Isotopic substitution has a minimal effect on boiling point. |

| Flash Point | Expected to be very similar to the non-deuterated form |

Synthesis of Deuterated Alkylpyrazines

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and efficient method for the synthesis of deuterated alkylpyrazines has been described. This method involves the chlorination of an alkylpyrazine followed by a nucleophilic coupling reaction with a deuterated Grignard reagent.[5][6] A plausible synthetic route for this compound is outlined below.

Experimental Protocol: Synthesis of this compound (Proposed)

Step 1: Chlorination of 2,3-Diethyl-5-methylpyrazine

-

To a solution of 2,3-diethyl-5-methylpyrazine in a suitable solvent (e.g., a chlorinated solvent), add a chlorinating agent such as N-chlorosuccinimide (NCS).

-

The reaction mixture is stirred at an appropriate temperature (e.g., room temperature or slightly elevated) for a sufficient time to allow for the selective chlorination of the pyrazine (B50134) ring.

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove any unreacted NCS and byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure to yield the crude chlorinated product, 2-chloro-3,5-diethyl-6-methylpyrazine.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Grignard Reaction with Deuterated Methyl Iodide

-

In a separate flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare the deuterated Grignard reagent by reacting magnesium turnings with deuterated methyl iodide (CD₃I) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

-

Once the Grignard reagent is formed, the solution of 2-chloro-3,5-diethyl-6-methylpyrazine from Step 1 in anhydrous THF is added dropwise at a low temperature (e.g., 0 °C).

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC or GC-MS.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude 2,3-Diethyl-5-(methyl-d3)-pyrazine is then subjected to further deuteration steps if required to achieve the d7 isotopic labeling, for instance by H-D exchange reactions on the ethyl groups under basic conditions using D₂O.

Step 3: Purification

-

The final product, this compound, is purified by column chromatography on silica gel or by preparative gas chromatography to achieve high purity.

The following diagram illustrates the proposed synthesis workflow.

Caption: Proposed synthesis workflow for this compound.

Analytical Methods and Applications

The primary application of this compound is as an internal standard in Stable Isotope Dilution Analysis (SIDA).[7][8] SIDA is a highly accurate and precise method for quantifying trace amounts of compounds in complex samples.

Experimental Protocol: Quantification using Stable Isotope Dilution Analysis (SIDA)

-

Sample Preparation: A known amount of the internal standard, this compound, is added to the sample containing the analyte, 2,3-Diethyl-5-methylpyrazine.

-

Extraction: The analyte and the internal standard are extracted from the sample matrix using an appropriate method, such as liquid-liquid extraction or solid-phase microextraction (SPME).

-

Analysis by GC-MS or LC-MS: The extract is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quantification: The analyte is identified based on its retention time and mass spectrum. The quantification is performed by comparing the peak area of a specific mass fragment of the analyte to the peak area of a corresponding mass fragment of the internal standard. Because the analyte and the internal standard have nearly identical chemical and physical properties, any loss during sample preparation and analysis will affect both compounds equally, leading to a highly accurate quantification.

The following diagram illustrates the analytical workflow using SIDA.

Caption: Analytical workflow using Stable Isotope Dilution Analysis (SIDA).

Safety and Handling

The safety data for this compound is not specifically available. However, based on the data for the non-deuterated compound, it should be handled with care. 2,3-Diethyl-5-methylpyrazine is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also a combustible liquid.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed.

Conclusion

This compound is a valuable tool for analytical chemists, particularly in the fields of food science, flavor chemistry, and metabolomics. While specific physical and chemical data for the deuterated compound are scarce, its properties can be reasonably inferred from its non-deuterated analog. The primary utility of this compound lies in its application as an internal standard in Stable Isotope Dilution Analysis, which enables highly accurate and precise quantification of 2,3-Diethyl-5-methylpyrazine in various complex samples. The synthetic methodologies developed for other deuterated pyrazines provide a clear path for its preparation. As analytical techniques continue to advance, the demand for such stable isotope-labeled standards is expected to grow, solidifying the importance of this compound in modern research.

References

- 1. 2,3-二乙基-5-甲基吡嗪 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2,3-Diethyl-5-methylpyrazine 18138-04-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. hazelnut pyrazine, 18138-04-0 [thegoodscentscompany.com]

- 4. This compound | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

Synthesis and Isotopic Purity of 2,3-Diethyl-5-methylpyrazine-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 2,3-Diethyl-5-methylpyrazine-d7 and detailed methodologies for assessing its isotopic purity. This deuterated analog of a known flavoring agent can serve as a valuable internal standard in metabolic studies and quantitative analysis.

Synthetic Strategy

The proposed synthesis of this compound involves a multi-step approach commencing with the regioselective chlorination of a pyrazine (B50134) precursor, followed by sequential nucleophilic substitution with deuterated Grignard reagents.

A plausible synthetic workflow is outlined below:

Correction to the Diagram: The second Grignard reaction should also utilize Ethyl-d5-magnesium bromide to form the second deuterated ethyl group, not Methyl-d3-magnesium bromide. The final product name also needs to be corrected to reflect the correct deuteration pattern. A corrected workflow is described in the text.

A more accurate representation of the final steps would be a sequential reaction with ethyl-d5-magnesium bromide followed by a reaction with methyl-d3-magnesium bromide on a 2,3-dichloropyrazine (B116531) precursor.

Experimental Protocols

Synthesis of 2,3-Dichloro-5-methylpyrazine (Intermediate)

Protocol:

-

To a solution of 2-methylpyrazine in a suitable solvent (e.g., carbon tetrachloride), add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2).

-

The reaction may be initiated by a radical initiator (e.g., AIBN) or UV light.

-

The reaction temperature should be carefully controlled to minimize side reactions.

-

After the reaction is complete, the mixture is washed, dried, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography or fractional distillation to isolate 2,3-dichloro-5-methylpyrazine.

Synthesis of Deuterated Grignard Reagents

Ethyl-d5-magnesium bromide:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), place magnesium turnings.

-

Add a solution of bromoethane-d5 (B31941) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) dropwise.

-

The reaction is typically initiated with a small crystal of iodine or by gentle heating.

-

Once the reaction starts, the remaining bromoethane-d5 solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred until the magnesium is consumed.

Methyl-d3-magnesium bromide: The procedure is analogous to the synthesis of ethyl-d5-magnesium bromide, using iodomethane-d3 (B117434) or bromomethane-d3 as the starting material.

Synthesis of this compound

This synthesis involves a sequential Grignard reaction with the dichlorinated intermediate.

Protocol:

-

To a solution of 2,3-dichloro-5-methylpyrazine in anhydrous THF at a low temperature (e.g., -78 °C) under an inert atmosphere, add a solution of ethyl-d5-magnesium bromide dropwise. This will selectively replace one of the chlorine atoms.

-

After the first substitution is complete, a second equivalent of ethyl-d5-magnesium bromide is added to replace the second chlorine atom. It is important to note that this step might require different reaction conditions to achieve the desired disubstitution.

-

Finally, to introduce the deuterated methyl group, a suitable precursor would be necessary. A more direct route would involve starting with a pyrazine core that already contains the desired substitution pattern and then performing deuteration. However, based on the Grignard approach, one would need to start with a different chlorinated pyrazine.

Alternative and more plausible route:

A more practical synthesis would start from a different precursor, such as 2,3-dichloro-5-bromopyrazine.

-

React 2,3-dichloro-5-bromopyrazine sequentially with two equivalents of ethyl-d5-magnesium bromide to form 2,3-diethyl-d10-5-bromopyrazine.

-

Then, perform a lithium-halogen exchange followed by quenching with a deuterated methyl source (e.g., CD3I) to yield 2,3-diethyl-d10-5-methyl-d3-pyrazine (a d13 isotopologue).

To obtain the specific This compound , one would need to carefully select deuterated starting materials. A plausible route would be:

-

Start with a suitable pyrazine precursor. A potential route described in the literature for a similar compound involves the chlorination of an alkylpyrazine.[1]

-

React the chlorinated pyrazine with a deuterated Grignard reagent. For 2,3-diethyl-[²H₃]-5-methylpyrazine, the synthesis involved the reaction of a chloroalkylpyrazine with a deuterated Grignard reagent.[2]

Given the target of d7, a plausible route would be the reaction of a dichlorinated pyrazine with one equivalent of ethyl-d5-magnesium bromide and one equivalent of ethyl-d2-magnesium bromide, followed by methylation. However, controlling the regioselectivity would be a major challenge.

A more controlled synthesis would involve building the pyrazine ring from deuterated precursors.

Isotopic Purity Assessment

The determination of isotopic purity is crucial and is typically achieved using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool to determine the isotopic distribution of the synthesized compound.

Protocol:

-

Prepare a dilute solution of the purified this compound.

-

Infuse the sample directly into the mass spectrometer or analyze it via GC-MS or LC-MS.

-

Acquire the full scan mass spectrum in a high-resolution mode.

-

Analyze the isotopic cluster of the molecular ion ([M+H]+ or M+•). The relative intensities of the isotopologues (M, M+1, M+2, etc.) will reveal the percentage of the desired d7 species and the presence of other isotopic variants (d0 to d6).

| Isotopologue | Expected Mass (Monoisotopic) | Expected Relative Abundance |

| d0 (C9H14N2) | 150.1157 | Dependent on purity |

| d1 | 151.1220 | Dependent on purity |

| d2 | 152.1283 | Dependent on purity |

| d3 | 153.1345 | Dependent on purity |

| d4 | 154.1408 | Dependent on purity |

| d5 | 155.1471 | Dependent on purity |

| d6 | 156.1534 | Dependent on purity |

| d7 | 157.1596 | Target, ideally >98% |

Table 1: Expected monoisotopic masses of 2,3-Diethyl-5-methylpyrazine and its deuterated isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the location and extent of deuteration.

¹H NMR Spectroscopy:

-

Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., CDCl3).

-

Acquire a standard ¹H NMR spectrum.

-

The disappearance or significant reduction in the intensity of the proton signals corresponding to the ethyl and methyl groups will confirm deuteration at these positions.

-

Integration of the residual proton signals against a known internal standard can be used to quantify the isotopic purity.

²H (Deuterium) NMR Spectroscopy:

-

Acquire a ²H NMR spectrum of the sample.

-

The presence of signals in the deuterium (B1214612) spectrum at chemical shifts corresponding to the ethyl and methyl positions will confirm the incorporation of deuterium.

-

Quantitative ²H NMR can also be used to determine the isotopic enrichment.

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The signals for the carbon atoms attached to deuterium will appear as multiplets due to C-D coupling and will be shifted slightly upfield (isotopic shift). This provides further confirmation of the deuteration sites.

| Technique | Parameter | Expected Observation for High Isotopic Purity |

| Mass Spectrometry | Isotopic Distribution | Major peak at m/z corresponding to the d7 isotopologue. |

| ¹H NMR | Signal Intensity | Disappearance or significant reduction of signals for the protons of the two ethyl groups and the methyl group. |

| ²H NMR | Signal Presence | Appearance of signals at the chemical shifts corresponding to the ethyl and methyl groups. |

| ¹³C NMR | Signal Multiplicity & Shift | Splitting of carbon signals attached to deuterium and a slight upfield shift. |

Table 2: Summary of analytical techniques for isotopic purity assessment.

Logical Workflow for Purity Assessment

Conclusion

The synthesis of this compound presents a synthetic challenge, primarily in the controlled introduction of deuterated alkyl groups at specific positions. The proposed routes offer plausible strategies for its preparation. A thorough analytical characterization using a combination of high-resolution mass spectrometry and multinuclear NMR spectroscopy is essential to confirm the isotopic purity and the specific sites of deuteration. This ensures the reliability of the deuterated standard for its intended applications in research and development.

References

- 1. Show how to make these deuterium-labeled compounds, using CD3MgBr... | Study Prep in Pearson+ [pearson.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 4. 2,3-Diethyl-5-methylpyrazine(18138-04-0) 1H NMR spectrum [chemicalbook.com]

Introduction to Stable Isotope Dilution Analysis (SIDA)

An In-depth Technical Guide to Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA), coupled with mass spectrometry (MS), represents the gold standard for high-accuracy quantitative analysis in numerous scientific disciplines, including drug development, metabolomics, environmental monitoring, and food safety.[1][2][3][4] Its core principle involves the use of a stable, isotopically labeled version of the analyte as an internal standard (IS).[1] This technique offers unparalleled precision and accuracy by effectively correcting for variations in sample preparation, matrix effects, and instrument response.[5][6] The isotopically labeled standard is chemically identical to the analyte, ensuring it behaves similarly throughout the entire analytical process, from extraction to detection.[1] Quantification is achieved by measuring the ratio of the signal from the native analyte to that of the known quantity of the added labeled standard.[1][7]

Core Principles of SIDA

The foundation of SIDA lies in the addition of a known amount of an isotopically enriched standard (the "spike") to a sample containing an unknown quantity of the native analyte.[2][4] This standard is identical to the analyte but contains heavier stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), which increases its mass.[1][8]

Key tenets of the SIDA principle include:

-

Chemical and Physical Equivalence : The analyte and the labeled internal standard exhibit nearly identical chemical and physical properties (e.g., polarity, solubility, ionization efficiency). This ensures that any loss of substance during sample processing affects both the analyte and the standard to the same degree.[1][6]

-

Mass Differentiation : The mass difference allows a mass spectrometer to distinguish between the analyte and the internal standard.

-

Ratio Measurement : The core of SIDA is the measurement of the intensity ratio of the analyte to the internal standard.[4][7] Because a known amount of the standard is added, this ratio directly correlates to the concentration of the analyte in the original sample. This ratio remains constant even if sample is lost during preparation.

The fundamental relationship can be expressed in a simplified equation, where the amount of analyte in the sample is determined from the measured isotope ratio in the final mixture, the amount of spike added, and the known isotopic abundances of the analyte and the spike.

References

- 1. benchchem.com [benchchem.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]

- 4. Isotope dilution - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. imreblank.ch [imreblank.ch]

- 8. metsol.com [metsol.com]

The Gold Standard in Flavor Analysis: A Technical Guide to the Role of Deuterated Pyrazines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are pivotal to the flavor profiles of a vast array of thermally processed foods. They are the chemical signatures behind the desirable nutty, roasted, and toasted aromas in coffee, cocoa, bread, and roasted nuts. The concentration of these potent flavor compounds, even at trace levels, can significantly impact the sensory perception and overall quality of food products. Consequently, the accurate and precise quantification of pyrazines is a critical task for food scientists, flavor chemists, and quality control professionals.

This technical guide delves into the core of high-precision pyrazine (B50134) analysis, focusing on the indispensable role of deuterated pyrazines. It provides an in-depth exploration of their application as internal standards in Stable Isotope Dilution Analysis (SIDA), a powerful technique for achieving accurate quantification. This document will detail the principles of SIDA, the advantages of using deuterated standards, their synthesis, and the analytical methodologies for their use, supported by quantitative data and experimental protocols.

The Principle of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis is a quantitative analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample.[1] This labeled compound, often referred to as an internal standard, is chemically identical to the analyte of interest but has a different mass due to the isotopic substitution (e.g., deuterium (B1214612) for hydrogen).[1]

The fundamental principle of SIDA is that the isotopically labeled internal standard behaves identically to the native analyte throughout the entire analytical process, including extraction, derivatization, and chromatographic separation.[2][3] Therefore, any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard using a mass spectrometer, highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample losses.[2]

Deuterated Pyrazines: The Ideal Internal Standard

In the realm of pyrazine analysis, deuterated pyrazines are considered the "gold standard" for internal standards.[3] This is due to several key advantages:

-

Chemical and Physical Similarity : Deuterated pyrazines have nearly identical physicochemical properties to their non-deuterated counterparts.[3] This ensures they co-elute or elute very closely during chromatography and experience the same matrix effects, leading to superior correction for analytical variability.[3]

-

Mass Spectrometric Distinction : While chemically similar, the mass difference between the deuterated standard and the native analyte allows for their clear differentiation by a mass spectrometer.[3] This enables independent and accurate measurement of each compound.

-

Minimization of Errors : The use of a deuterated internal standard effectively compensates for a wide range of potential errors, including variations in injection volume, instrument drift, and ion suppression or enhancement caused by the sample matrix.[4]

Synthesis of Deuterated Pyrazines

The commercial availability of a wide range of deuterated pyrazines can be limited and the cost can be high. Therefore, in-house synthesis is often a necessity for researchers. A common and effective method for the synthesis of deuterated alkylpyrazines involves the use of a deuterated Grignard reagent.

Experimental Protocol: Synthesis of Deuterated 2-Methylpyrazine (B48319) (Illustrative)

This protocol provides a general methodology for the synthesis of deuterated 2-methylpyrazine. Researchers should consult specific literature for detailed reaction conditions and safety precautions.

Materials:

-

Deuterated methyl magnesium iodide (CD₃MgI) in diethyl ether

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for Grignard reactions (oven-dried)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Grignard Reaction: Place 2-chloropyrazine dissolved in anhydrous diethyl ether into the flask. Cool the flask in an ice bath.

-

Add the deuterated methyl magnesium iodide solution dropwise from the dropping funnel to the stirred solution of 2-chloropyrazine under an inert atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude deuterated 2-methylpyrazine by distillation or column chromatography to obtain the final product.

-

Characterization: Confirm the identity and isotopic purity of the synthesized deuterated 2-methylpyrazine using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methodologies for Pyrazine Analysis using Deuterated Standards

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the analysis of volatile and semi-volatile compounds like pyrazines.[5][6] The combination of GC for separation and MS for detection and quantification provides high selectivity and sensitivity.

Sample Preparation

The choice of sample preparation technique depends on the food matrix. Two common methods are Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE).

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the extraction of volatile pyrazines from solid or liquid food matrices like coffee and peanut butter.[5]

-

Sample Preparation: Homogenize the solid food sample. For liquid samples, use them directly or after dilution.

-

Weigh a specific amount of the homogenized sample (e.g., 1-5 g) or pipette a specific volume of the liquid sample into a headspace vial.[5]

-

Internal Standard Spiking: Add a known amount of the deuterated pyrazine internal standard solution to the sample.

-

Seal the vial and equilibrate at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow the pyrazines to partition into the headspace.[5]

-

Extraction: Expose the SPME fiber to the headspace for a defined period to adsorb the volatile compounds.

-

Desorption: Retract the fiber and insert it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method is effective for extracting a broader range of pyrazines, including less volatile ones, from complex matrices.

-

Sample Preparation: Homogenize a known weight of the sample.

-

Mix the homogenized sample with a suitable organic solvent (e.g., dichloromethane).

-

Internal Standard Spiking: Add a known amount of the deuterated pyrazine internal standard solution.

-

Extraction: Vigorously shake the mixture to extract the pyrazines into the organic solvent.

-

Separation: Centrifuge the mixture to separate the organic and aqueous layers.

-

Collection and Concentration: Carefully collect the organic layer. The extract can be concentrated under a gentle stream of nitrogen if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following are typical GC-MS parameters for pyrazine analysis. Optimization is often required based on the specific analytes and instrumentation.

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min[5] |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Program | Initial temperature: 40-50°C, hold for 2-5 min; Ramp: 3-5°C/min to 230-250°C[5] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C[5] |

| Quadrupole Temp. | 150°C[5] |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Quantitative Data and Method Performance

The use of deuterated internal standards in SIDA-GC-MS allows for the generation of high-quality quantitative data. The following tables summarize typical method performance characteristics and quantitative data for selected pyrazines.

Table 1: Method Performance for Pyrazine Analysis using SIDA-GC-MS

| Pyrazine | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | RSD (%) |

| 2-Methylpyrazine | ~8.5 | 94 | 67, 42 | 0.1 - 1.0 | 0.3 - 3.0 | 85-110 | <15 |

| 2,5-Dimethylpyrazine | ~10.2 | 108 | 81, 53 | 0.1 - 1.0 | 0.3 - 3.0 | 90-115 | <15 |

| 2-Ethyl-3,5-dimethylpyrazine | ~13.8 | 136 | 121, 108 | 0.01 - 0.5 | 0.03 - 1.5 | 80-120 | <15 |

| 2,3,5-Trimethylpyrazine | ~12.1 | 122 | 107, 81 | 0.1 - 1.0 | 0.3 - 3.0 | 88-112 | <15 |

Note: LOD (Limit of Detection), LOQ (Limit of Quantification), and RSD (Relative Standard Deviation) values are indicative and can vary depending on the matrix and instrumentation.

Table 2: Concentration of Selected Pyrazines in Roasted Coffee (µg/kg)

| Pyrazine | Arabica Coffee | Robusta Coffee |

| 2-Methylpyrazine | 5,000 - 15,000 | 10,000 - 30,000 |

| 2,5-Dimethylpyrazine | 3,000 - 10,000 | 5,000 - 20,000 |

| 2-Ethyl-3,5-dimethylpyrazine | 50 - 200 | 100 - 500 |

| 2,3,5-Trimethylpyrazine | 1,000 - 5,000 | 2,000 - 10,000 |

Data compiled from various studies.[7][8][9] Concentrations can vary significantly based on bean origin, roasting conditions, and brewing method.

Visualizations

Caption: Workflow for Stable Isotope Dilution Analysis (SIDA) of Pyrazines.

Caption: Logical workflow for selecting an ideal internal standard for pyrazine analysis.

Conclusion

Deuterated pyrazines are fundamental tools for achieving the highest level of accuracy and precision in flavor analysis. Their use as internal standards in Stable Isotope Dilution Analysis coupled with GC-MS provides a robust and reliable methodology for the quantification of these critical aroma compounds. This technical guide has provided a comprehensive overview of the principles, protocols, and data supporting the pivotal role of deuterated pyrazines. For researchers and scientists in the food and flavor industry, the adoption of these methods is essential for ensuring product quality, optimizing processes, and advancing our understanding of the complex chemistry of flavor.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. imreblank.ch [imreblank.ch]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Mass Spectrometry for Isotopically Labeled Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles of mass spectrometry for the analysis of isotopically labeled compounds. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed methodologies, data presentation standards, and visual representations of key experimental workflows and biological pathways.

Core Principles of Isotopic Labeling in Mass Spectrometry

Isotopic labeling is a powerful technique used to trace the fate of molecules in biological and chemical systems. It involves the replacement of one or more atoms in a molecule with their heavier, non-radioactive (stable) isotopes, such as Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Oxygen-18 (¹⁸O). Mass spectrometry (MS) is the primary analytical technique for detecting and quantifying these isotopically labeled compounds.[1] The fundamental principle lies in the mass difference between the labeled and unlabeled ("light") molecules. A mass spectrometer separates ions based on their mass-to-charge ratio (m/z), allowing for the distinct detection and quantification of the isotopically heavier compounds.[2] This subtle mass shift provides a highly specific and quantitative tool for a multitude of applications, from proteomics to metabolomics and pharmacokinetic studies.[3][4]

The use of stable isotopes offers significant advantages over radioactive isotopes, primarily their safety, as they do not pose a radiation risk, making them suitable for use in human studies.[5]

Key Quantitative Techniques and Applications

Several key techniques have been developed to leverage isotopic labeling for quantitative analysis in mass spectrometry, each with its specific applications and advantages.

Quantitative Proteomics

In proteomics, the goal is to identify and quantify the abundance of proteins in a sample.[6] Isotopic labeling techniques have revolutionized this field by enabling accurate relative and absolute quantification of proteins and their post-translational modifications.

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This metabolic labeling approach involves growing two cell populations in media containing either normal ("light") or heavy isotope-labeled essential amino acids (e.g., ¹³C₆-Arginine).[7][8] After a sufficient number of cell divisions, the heavy amino acids are fully incorporated into the proteome of one cell population.[7] The two cell populations can then be combined, and the relative abundance of proteins is determined by the ratio of the peak intensities of the light and heavy peptide pairs in the mass spectrum.[8]

-

Isobaric Tagging (TMT and iTRAQ): Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are chemical labeling methods that use isobaric tags.[6] These tags have the same total mass but are designed to fragment in the mass spectrometer to produce unique reporter ions of different masses. Peptides from different samples are labeled with different isobaric tags and then mixed. In the initial MS scan (MS1), the labeled peptides appear as a single peak. Upon fragmentation (MS/MS), the reporter ions are released, and their relative intensities are used to quantify the corresponding peptides from each sample.[9][10]

Metabolomics and Metabolic Flux Analysis

Isotopically labeled compounds, particularly ¹³C-labeled glucose and glutamine, are instrumental in tracing metabolic pathways and quantifying metabolic fluxes.[11][12] By feeding cells with a labeled substrate, researchers can track the incorporation of the isotopic label into downstream metabolites. Mass spectrometry is then used to measure the mass isotopomer distribution of these metabolites, providing insights into the activity of various metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle.[5][9] This approach, known as metabolic flux analysis (MFA), is crucial for understanding cellular metabolism in both normal and disease states.[11]

Drug Development and ADME Studies

In drug development, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is critical.[4][9] Isotopic labeling, often with Carbon-14 (¹⁴C) for high sensitivity or stable isotopes for safety in human studies, is a cornerstone of ADME research.[13][14] By administering a labeled version of the drug, researchers can track its journey through the body, identify and quantify metabolites, and determine the routes and rates of excretion.[4][13] This information is vital for assessing the safety and efficacy of a new drug.[4]

Data Presentation: Quantitative Summaries

Clear and structured presentation of quantitative data is paramount for the interpretation and comparison of results from mass spectrometry experiments. The following tables provide examples of how to summarize quantitative data from different isotopic labeling applications.

Table 1: Example of Quantitative Proteomics Data from a SILAC Experiment

| Protein Accession | Gene Name | Description | Log₂ (Heavy/Light Ratio) | p-value | Regulation |

| P00533 | EGFR | Epidermal growth factor receptor | -1.58 | 0.001 | Down-regulated |

| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.950 | Unchanged |

| P04637 | TP53 | Cellular tumor antigen p53 | 2.10 | 0.005 | Up-regulated |

| Q02750 | BAX | Apoptosis regulator BAX | 1.89 | 0.012 | Up-regulated |

This table illustrates how to present relative protein quantification data from a SILAC experiment, showing the fold change in protein expression between two conditions.

Table 2: Example of Quantitative Data from a TMT-based Phosphoproteomics Study

| Protein | Phosphorylation Site | TMT Reporter Ion Ratio (Treated/Control) |

| AKT1 | S473 | 2.5 |

| T308 | 1.8 | |

| mTOR | S2448 | 3.1 |

| GSK3B | S9 | 0.9 |

This table demonstrates the presentation of quantitative data for specific phosphorylation sites, indicating changes in signaling pathway activity upon treatment.

Table 3: Example of Metabolic Flux Analysis Data using ¹³C-Glucose

| Metabolite | Mass Isotopomer | Fractional Abundance (%) - Control | Fractional Abundance (%) - Treated |

| Lactate | M+0 | 20.5 | 15.2 |

| M+3 | 79.5 | 84.8 | |

| Citrate | M+0 | 35.1 | 45.6 |

| M+2 | 48.3 | 38.1 | |

| M+4 | 16.6 | 16.3 |

This table shows the distribution of ¹³C labeling in key metabolites, providing insights into the relative activity of metabolic pathways under different conditions.

Table 4: Example of Quantitative Data from a Human ADME Study

| Analyte | Matrix | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng*hr/mL) | % of Administered Dose in Urine | % of Administered Dose in Feces |

| Parent Drug | Plasma | 150.2 | 2.0 | 850.6 | 25.3 | 60.1 |

| Metabolite M1 | Plasma | 45.8 | 4.0 | 310.2 | 15.1 | 5.2 |

| Metabolite M2 | Plasma | 12.3 | 4.0 | 95.7 | 5.8 | 1.1 |

This table summarizes key pharmacokinetic parameters and excretion data for a drug and its major metabolites from a human ADME study.

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of high-quality mass spectrometry data. Below are generalized methodologies for key isotopic labeling experiments.

Protocol for SILAC-based Quantitative Proteomics

-

Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in "light" medium containing natural abundance amino acids (e.g., L-Arginine and L-Lysine). The second population is grown in "heavy" medium where the light amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine). Cells should be cultured for at least five passages to ensure complete incorporation of the heavy amino acids.[7]

-

Sample Preparation: Harvest the light and heavy cell populations and combine them in a 1:1 ratio based on cell number or protein concentration. Lyse the combined cells and extract the proteins.

-

Protein Digestion: Reduce the disulfide bonds in the proteins with a reducing agent (e.g., DTT) and alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide). Digest the proteins into peptides using a protease, typically trypsin.

-

LC-MS/MS Analysis: Desalt the peptide mixture and analyze it by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will acquire MS1 scans to detect the peptide precursor ions (both light and heavy pairs) and MS/MS scans to fragment the peptides for identification.

-

Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of proteins by calculating the ratio of the peak areas of the heavy and light peptide pairs.[15]

Protocol for TMT-based Quantitative Proteomics

-

Sample Preparation and Digestion: Extract proteins from each sample (up to 16 samples can be multiplexed with TMTpro™ reagents). Reduce, alkylate, and digest the proteins with trypsin as described in the SILAC protocol.

-

TMT Labeling: Label the peptides from each sample with a different TMT reagent according to the manufacturer's instructions. The TMT reagents react with the primary amines of the peptides. Quench the labeling reaction.

-

Sample Pooling and Fractionation: Combine the TMT-labeled peptide samples in a 1:1 ratio. For complex samples, it is recommended to fractionate the pooled peptide mixture using techniques like high-pH reversed-phase chromatography to reduce sample complexity.

-

LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. The mass spectrometer should be configured to perform MS/MS fragmentation using higher-energy collisional dissociation (HCD) to generate the TMT reporter ions.

-

Data Analysis: Use proteomics software to identify the peptides and quantify their relative abundance based on the intensities of the TMT reporter ions in the MS/MS spectra.

Protocol for ¹³C-Metabolic Flux Analysis

-

Cell Culture and Labeling: Culture cells in a medium where the primary carbon source (e.g., glucose) is replaced with its uniformly ¹³C-labeled counterpart (e.g., [U-¹³C₆]-glucose). The labeling duration should be sufficient to achieve a metabolic and isotopic steady state.[11]

-

Metabolite Extraction: Rapidly quench the metabolism by, for example, immersing the cell culture plates in liquid nitrogen. Extract the intracellular metabolites using a cold solvent mixture, typically 80% methanol.

-

Sample Preparation: Separate the cell debris by centrifugation and dry the metabolite extract. The dried metabolites may require derivatization to improve their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis.

-

Mass Spectrometry Analysis: Analyze the metabolite extracts by GC-MS or liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer will detect the different mass isotopomers of each metabolite.

-

Data Analysis: Determine the mass isotopomer distribution for each metabolite. Use specialized software to perform metabolic flux analysis by fitting the experimental labeling data to a metabolic network model to calculate the intracellular fluxes.[16]

Protocol for a Human ADME Study with an Isotopically Labeled Drug

-

Synthesis of Labeled Drug: Synthesize the drug candidate with a stable isotope label (e.g., ¹³C, ¹⁵N) or a radiolabel (¹⁴C).

-

Dosing and Sample Collection: Administer a single dose of the labeled drug to healthy human volunteers. Collect blood, urine, and feces samples at various time points.[9]

-

Sample Processing: Process the collected biological samples. For plasma, this may involve protein precipitation. For urine and feces, homogenization and extraction may be necessary.

-

LC-MS/MS Analysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug and its potential metabolites in the biological matrices. Analyze the processed samples.

-

Data Analysis: Determine the pharmacokinetic parameters (Cmax, Tmax, AUC) of the parent drug and its metabolites. Calculate the extent of absorption and the routes and rates of excretion. Identify the chemical structures of the metabolites.

Mandatory Visualizations

Visual representations are essential for understanding complex biological pathways and experimental procedures. The following diagrams were created using the Graphviz DOT language to illustrate key concepts.

Caption: A schematic of the experimental workflow for SILAC-based quantitative proteomics.

Caption: Simplified EGFR signaling pathway, a common target of quantitative proteomics studies.

Caption: General experimental workflow for an ADME study using an isotopically labeled drug.

Caption: Workflow for metabolic flux analysis using ¹³C-labeled substrates.

References

- 1. Defining, Comparing, and Improving iTRAQ Quantification in Mass Spectrometry Proteomics Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantitative Analysis of the AKT/mTOR Pathway Using Multiplex Immunoprecipitation and Targeted Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biopharmaservices.com [biopharmaservices.com]

- 10. The role of quantitative ADME proteomics to support construction of physiologically based pharmacokinetic models for use in small molecule drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 12. openmedscience.com [openmedscience.com]

- 13. scispace.com [scispace.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. research.yale.edu [research.yale.edu]

- 16. researchgate.net [researchgate.net]

The Genesis of Flavor: An In-Depth Technical Guide to Pyrazine Formation in the Maillard Reaction

For Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino compounds. Among the myriad of molecules generated, pyrazines are of paramount importance, imparting the characteristic roasted, nutty, and toasted aromas to a vast array of cooked foods. Understanding the intricate mechanisms of pyrazine (B50134) formation is not only crucial for the food and flavor industry but also holds significance in pharmaceutical research, where glycation reactions can impact drug stability and efficacy. This technical guide provides a comprehensive overview of the core principles of pyrazine formation, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanisms of Pyrazine Formation

The formation of pyrazines through the Maillard reaction is a multi-step process, primarily driven by the interaction of α-dicarbonyl compounds, generated from sugar degradation, with amino acids. The most widely accepted pathway involves the Strecker degradation of α-amino acids.

The initial phase of the Maillard reaction involves the condensation of a reducing sugar with an amino compound (like an amino acid) to form a Schiff base, which then cyclizes to a glycosylamine.[1] Subsequent rearrangement of the glycosylamine leads to the formation of Amadori or Heyns compounds.[2] These compounds are key intermediates that, upon further degradation, produce highly reactive α-dicarbonyls (e.g., glyoxal, methylglyoxal, diacetyl).[3]

The Strecker degradation is a critical subsequent step where these α-dicarbonyls react with α-amino acids.[4] This reaction results in the formation of Strecker aldehydes, which contribute to the overall aroma profile, and α-aminoketones.[4] These α-aminoketones are the direct precursors to pyrazines.[3]

Two molecules of an α-aminoketone can then condense to form a dihydropyrazine (B8608421) intermediate.[4] Subsequent oxidation of this intermediate yields the stable aromatic pyrazine ring.[5] The substitution pattern on the pyrazine ring is determined by the structure of the α-aminoketone precursors, which in turn is influenced by the initial amino acid and sugar reactants.[6] For instance, the reaction of alanine (B10760859) can lead to the formation of 2,5-dimethylpyrazine.[6]

An alternative pathway suggests that pyrazines can also be formed via deamination of α-amino acids, which generates reactive intermediates leading to pyrazine formation without solely relying on Strecker degradation.[2]

Quantitative Analysis of Pyrazine Formation

The yield and profile of pyrazines formed are significantly influenced by several factors, including the type of amino acid and reducing sugar, pH, temperature, and reaction time. The following tables summarize quantitative data from various model system studies.

Table 1: Effect of Amino Acid Type on Pyrazine Formation

| Amino Acid | Reducing Sugar | Temperature (°C) | Time (min) | Total Pyrazine Yield (µg/g) | Key Pyrazines Formed | Reference |

| Lysine | Glucose | Not specified | Not specified | 2.6 to 4 times higher than other amino acids | 2,6-Dimethylpyrazine, Trimethylpyrazine | [7] |

| Alanine | Glucose | Not specified | Not specified | Lower than Lysine | 2,5-Dimethyl-3-ethylpyrazine, 2-Methyl-5-propylpyrazine | [7] |

| Glutamic Acid | Glucose | Not specified | Not specified | Lower than Lysine | Methylpyrazine, Ethylpyrazine | [7] |

| Glutamine | Glucose | Not specified | Not specified | Lower than Lysine | Not specified | [7] |

Table 2: Effect of Peptides on Pyrazine Formation

| Amino Compound | Reducing Sugar | Temperature (°C) | Time (min) | Total Pyrazine Yield | Key Pyrazines Formed | Reference |

| Lysine-containing Dipeptides | Glucose | 140 | 90 | Higher than tripeptides and free amino acids | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | [8] |

| Arg-Lys | Glucose | 140 | 90 | Higher than His-Lys | Not specified | [8] |

| Lys-His | Glucose | 140 | 90 | Higher than Lys-Arg | Not specified | [8] |

| Tripeptides (N-terminal Lys/Arg) | Glucose | 140 | 90 | Higher than tripeptides with N-terminal His | Not specified | [8] |

Table 3: Effect of Reaction Conditions on Pyrazine Formation in a Defatted Flaxseed Meal Model

| Reducing Sugar | Protein-to-Sugar Ratio | Temperature (°C) | Time (min) | Pyrazine Content (%) | Reference |

| Glucose | Not specified | 140 | Not specified | Maximum yield | [9] |

| Fructose | Not specified | Not specified | Not specified | Higher efficiency than glucose | [9] |

| Glucose/Fructose (1:1) | Not specified | Not specified | Not specified | Not specified | [9] |

| Not specified | Increasing ratio | Not specified | Not specified | Overall decrease in pyrazine concentration | [9] |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of pyrazine formation. The following are synthesized protocols for a model Maillard reaction and the subsequent analysis of volatile compounds.

Protocol 1: General Maillard Reaction Model[1]

-

Materials:

-

Amino acid, dipeptide, or tripeptide (e.g., L-lysine, Arg-Lys)

-

Reducing sugar (e.g., Glucose)

-

Distilled water

-

Sodium hydroxide (B78521) (6 N) for pH adjustment

-

-

Preparation of Reaction Systems:

-

Prepare equimolar mixtures of the amino compound and glucose.

-

For control systems with free amino acids, use molar equivalents of the individual amino acids that constitute the peptide.

-

Dissolve the mixtures in a specific volume of distilled water (e.g., 10 mL).

-

Adjust the initial pH of the solution to a desired value (e.g., 8.0) using NaOH, as weakly alkaline conditions can facilitate pyrazine formation.[1]

-

-

Reaction Conditions:

-

Transfer the mixtures to sealed reaction vials (e.g., 20 mL solid-phase microextraction (SPME) vials).

-

Heat the vials in a stirred oil bath at a controlled temperature (e.g., 140 °C) for a specific duration (e.g., 90 minutes).[1]

-

Immediately after heating, cool the vials in an ice-water bath to halt the reaction.

-

Protocol 2: Analysis of Volatile Compounds by Headspace Solid-Phase Microextraction (HS-SPME) Gas Chromatography-Mass Spectrometry (GC-MS)[1][2]

-

Sample Preparation (HS-SPME):

-

Extraction:

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific extraction time (e.g., 20-30 minutes).[2]

-

-

GC-MS Analysis:

-

Desorption: Retract the SPME fiber and immediately insert it into the heated injection port of the gas chromatograph (GC) for thermal desorption of the analytes (e.g., at 250°C).[1]

-

GC Conditions:

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.[2]

-

Mass Range: Scan from m/z 30 to 400.

-

-

-

Identification and Quantification:

-

Identify the volatile compounds by comparing their mass spectra with those in a spectral library (e.g., NIST).

-

Confirm identifications by comparing retention indices with those of authentic standards.

-

Quantify the compounds based on the peak area relative to the internal standard.[1]

-

Visualizing the Pathways

To better understand the complex series of reactions, the following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways and a typical experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Formation of pyrazines in Maillard model systems of lysine-containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Olfactory Properties of 2,3-diethyl-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-diethyl-5-methylpyrazine (B150936) is a heterocyclic aromatic compound belonging to the pyrazine (B50134) family, a class of substances renowned for their significant contribution to the aroma of a wide variety of cooked and roasted foods. This technical guide provides a comprehensive overview of the olfactory properties of 2,3-diethyl-5-methylpyrazine, detailing its sensory characteristics, odor threshold, and the analytical and sensory methodologies employed in its evaluation. Furthermore, it delves into the initial stages of its perception through olfactory receptor signaling. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of flavor science, sensory analysis, and drug development who are investigating the nuanced world of aroma compounds.

Sensory Profile and Applications

2,3-diethyl-5-methylpyrazine is characterized by a potent and complex aroma profile. Its primary odor descriptors are nutty, roasted, and earthy . At varying concentrations, it can also evoke notes of hazelnut and cocoa .[1] This distinct sensory profile makes it a key contributor to the desirable aromas generated during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. Consequently, 2,3-diethyl-5-methylpyrazine is found in a variety of heat-processed foods, including coffee, roasted nuts, and baked goods. Its potent aroma and flavor-enhancing properties have led to its use as a flavoring agent in the food industry.

Quantitative Olfactory Data

| Parameter | Value | Reference Compound |

| Odor Description | Nutty, Roasted, Earthy, Hazelnut, Cocoa | N/A |

| Odor Strength | High | N/A |

| Odor Threshold in Water (ppb) | Not Determined (Estimated to be very low) | 2-ethyl-3,5-dimethylpyrazine (0.04 ppb) |

Experimental Protocols

The evaluation of the olfactory properties of a compound like 2,3-diethyl-5-methylpyrazine involves a combination of instrumental analysis and sensory evaluation.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of odor-active compounds in a complex mixture.

Methodology:

-

Sample Preparation: A solution of 2,3-diethyl-5-methylpyrazine in a suitable solvent (e.g., dichloromethane) is prepared. For food samples, volatile compounds can be extracted using methods like solid-phase microextraction (SPME).

-

Gas Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent). The oven temperature is programmed to separate the volatile compounds based on their boiling points and polarity. A typical temperature program might be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 5°C/minute.

-

Final hold: 250°C for 5 minutes.

-

-

Olfactometric Detection: The effluent from the GC column is split between a chemical detector (e.g., a mass spectrometer for identification) and a heated sniffing port. A trained sensory panelist sniffs the effluent from the port and records the time, duration, and description of any detected odors.

A general workflow for the GC-O analysis is depicted below:

Sensory Panel Evaluation for Odor Threshold Determination (3-Alternative Forced Choice - 3-AFC)

The 3-AFC method is a standardized and widely used protocol for determining the detection threshold of a substance.

Methodology:

-

Panelist Selection and Training: A panel of 10-15 individuals is selected based on their sensory acuity and trained to recognize the specific odor of 2,3-diethyl-5-methylpyrazine.

-

Sample Preparation: A series of dilutions of 2,3-diethyl-5-methylpyrazine in odor-free water is prepared, typically in ascending order of concentration on a logarithmic scale.

-

Test Presentation: For each concentration level, three samples are presented to each panelist in opaque, capped containers. Two of the samples contain only odor-free water (blanks), and one contains the pyrazine at the specified concentration. The order of presentation is randomized for each panelist and trial.

-

Panelist Task: Panelists are instructed to sniff each sample and identify the one that is different from the other two.

-

Data Collection and Analysis: The responses (correct or incorrect) are recorded for each concentration level. The detection threshold is statistically determined as the concentration at which 50% of the panelists can correctly identify the sample containing the pyrazine.

The logical flow of a 3-AFC test is illustrated in the following diagram:

Olfactory Signaling Pathway

The perception of odors, including that of 2,3-diethyl-5-methylpyrazine, is initiated by the interaction of the odorant molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. Olfactory receptors are a large family of G-protein coupled receptors (GPCRs). Research has identified specific olfactory receptors, such as OR5K1 and OR2AG1 , that are responsive to pyrazine compounds.

The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, which in turn activates a coupled G-protein (Gαolf). This initiates a signal transduction cascade:

-

The activated Gαolf subunit dissociates and activates adenylyl cyclase.

-

Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels.

-

The influx of cations (primarily Ca²⁺ and Na⁺) through the CNG channels leads to the depolarization of the olfactory sensory neuron.

-

If the depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.

The following diagram illustrates this signaling pathway:

Conclusion

2,3-diethyl-5-methylpyrazine is a potent aroma compound with a characteristic nutty and roasted sensory profile, playing a crucial role in the flavor of many cooked foods. Its olfactory properties can be thoroughly characterized using a combination of instrumental techniques like Gas Chromatography-Olfactometry and sensory evaluation methods such as the 3-Alternative Forced Choice test for odor threshold determination. The perception of this pyrazine is initiated through a well-defined G-protein coupled receptor signaling pathway involving specific olfactory receptors. A deeper understanding of these properties and the mechanisms of their perception is fundamental for advancements in flavor science, food technology, and the development of novel chemosensory modulators.

References

Methodological & Application

Application Note: Quantitative Analysis of 2,3-Diethyl-5-methylpyrazine using Stable Isotope Dilution Analysis (SIDA) by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2,3-Diethyl-5-methylpyrazine using a stable isotope dilution assay (SIDA) with Gas Chromatography-Mass Spectrometry (GC-MS). 2,3-Diethyl-5-methylpyrazine is a key aroma and flavor compound found in various food products and is also of interest in other areas of chemical and pharmaceutical research. The use of its deuterated isotopologue, 2,3-Diethyl-5-methylpyrazine-d7, as an internal standard ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. This protocol provides detailed methodologies for sample preparation, instrument parameters, and data analysis.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic compounds that significantly contribute to the flavor and aroma of many cooked or roasted foods.[1] Accurate quantification of specific pyrazines, such as 2,3-Diethyl-5-methylpyrazine, is crucial for quality control in the food and beverage industry and for various research applications. Stable Isotope Dilution Analysis (SIDA) is a powerful analytical technique that employs a stable isotope-labeled version of the analyte as an internal standard.[2] This internal standard, this compound in this case, exhibits nearly identical chemical and physical properties to the native analyte, ensuring it behaves similarly during extraction, derivatization, and GC-MS analysis.[3] This co-elution allows for accurate quantification even in complex matrices where analyte loss may occur during sample preparation.

Chemical Structures

| Compound | Structure |

| 2,3-Diethyl-5-methylpyrazine | NNCH3CH2CH3CH2CH3 |

| This compound | NNCD3CD2CD3CH2CH3 |

Experimental Workflow

Experimental Protocols

Materials and Reagents

-

Analytes: 2,3-Diethyl-5-methylpyrazine (CAS: 18138-04-0)

-

Internal Standard: this compound

-

Solvents: Dichloromethane (B109758) (DCM), Methanol (MeOH), Hexane (all HPLC or GC grade)

-

Salts: Anhydrous Sodium Sulfate

-

Gases: Helium (99.999% purity)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of 2,3-Diethyl-5-methylpyrazine and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution of the analyte. Spike each calibration standard with a constant concentration of the internal standard (e.g., 1 µg/mL).

Sample Preparation (Liquid-Liquid Extraction)

-

To 5 mL of a liquid sample (e.g., beverage, aqueous solution), add a known amount of the this compound internal standard solution.

-

Add 5 mL of dichloromethane and vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the organic (bottom) layer to a clean vial.

-

Repeat the extraction twice more, combining the organic extracts.

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

-

Transfer the concentrated extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following are typical parameters that may require optimization for your specific instrumentation.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Initial temperature 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Transfer Line Temp. | 280 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

The selection of appropriate ions for quantification is critical for the sensitivity and selectivity of the assay. Based on the mass spectrum of 2,3-Diethyl-5-methylpyrazine and the expected mass shift for the d7-labeled standard, the following ions are recommended.

| Compound | Quantification Ion (m/z) | Qualifier Ion (m/z) |

| 2,3-Diethyl-5-methylpyrazine | 135 | 150, 121 |

| This compound | 142 | 157, 128 |

Note: The exact m/z values for the deuterated standard should be confirmed by acquiring a full scan mass spectrum of the standard.

Data Presentation and Analysis

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of 2,3-Diethyl-5-methylpyrazine in unknown samples is then determined from this calibration curve.

Example Calibration Data

| Analyte Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1 | 15,234 | 150,123 | 0.101 |

| 5 | 76,543 | 151,234 | 0.506 |

| 10 | 152,876 | 150,987 | 1.012 |

| 50 | 760,987 | 151,543 | 5.021 |

| 100 | 1,530,123 | 150,876 | 10.141 |

A linear regression of the calibration data will yield an equation (y = mx + c) and a correlation coefficient (R²) which should be >0.99 for a valid calibration.

Signaling Pathway/Logical Relationship Diagram

The logical flow of the stable isotope dilution analysis is depicted below.

Conclusion